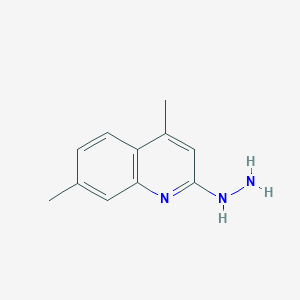

2-Hydrazinyl-4,7-dimethylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

(4,7-dimethylquinolin-2-yl)hydrazine |

InChI |

InChI=1S/C11H13N3/c1-7-3-4-9-8(2)6-11(14-12)13-10(9)5-7/h3-6H,12H2,1-2H3,(H,13,14) |

InChI Key |

IVWUROKYXULFPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=N2)NN)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 2-Hydrazinyl-4,7-dimethylquinoline

The most established and direct method for the synthesis of 2-Hydrazinyl-4,7-dimethylquinoline involves the nucleophilic aromatic substitution of a halogen atom from the corresponding 2-chloroquinoline (B121035) derivative. This reaction is a standard procedure for introducing hydrazine (B178648) groups onto electron-deficient heterocyclic rings.

The primary precursor required for the synthesis is 2-chloro-4,7-dimethylquinoline (B1587218) . The preparation of this intermediate can be achieved through a multi-step process, typically beginning with a cyclization reaction to construct the quinoline (B57606) core, followed by chlorination.

A plausible and well-documented route is the Conrad-Limpach synthesis or a similar cyclization strategy. The synthesis would commence with the condensation of p-toluidine (B81030) with a β-ketoester, such as ethyl acetoacetate. This initial reaction forms an enamine intermediate. Subsequent thermal cyclization of the enamine at high temperatures leads to the formation of 4,7-dimethylquinolin-2(1H)-one .

The final step in the precursor synthesis is the conversion of the 2-quinolinone to the 2-chloroquinoline. This is accomplished through a reaction with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with gentle heating.

With the precursor in hand, the synthesis of 2-Hydrazinyl-4,7-dimethylquinoline is achieved by reacting 2-chloro-4,7-dimethylquinoline with hydrazine hydrate (B1144303) (N₂H₄·H₂O). The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695). In some procedures, an excess of hydrazine hydrate solution itself can serve as the reaction medium. The hydrazine acts as a potent nucleophile, displacing the chloride ion at the C2 position of the quinoline ring to yield the final product.

Maximizing the yield and ensuring the purity of 2-Hydrazinyl-4,7-dimethylquinoline requires careful control over the reaction conditions in both the precursor synthesis and the final hydrazinolysis step.

During the chlorination of 4,7-dimethylquinolin-2(1H)-one with POCl₃, controlling the temperature and reaction time is crucial to prevent the formation of side products. After the reaction, the mixture is typically poured into ice water and neutralized with a base, such as sodium carbonate or sodium hydroxide, to precipitate the crude 2-chloro-4,7-dimethylquinoline. Purification can be achieved through recrystallization from a suitable solvent or by column chromatography to ensure the precursor is of high purity for the subsequent step.

In the final hydrazinolysis step, the yield can be optimized by adjusting the molar ratio of hydrazine hydrate to the chloroquinoline and controlling the reflux time. A typical workup involves removing the excess solvent and hydrazine hydrate by rotary evaporation. The resulting crude product is then purified. Common purification methods include trituration with water followed by filtration, or recrystallization from a solvent system like dichloromethane/hexane to afford the purified 2-Hydrazinyl-4,7-dimethylquinoline.

Derivatization Strategies via the Hydrazine Moiety

The hydrazine group (-NHNH₂) in 2-Hydrazinyl-4,7-dimethylquinoline is a highly reactive functional group that allows for extensive derivatization. This reactivity is centered on the nucleophilicity of the terminal nitrogen atom, making it an ideal site for forming new carbon-nitrogen and nitrogen-nitrogen bonds.

A primary derivatization strategy for 2-Hydrazinyl-4,7-dimethylquinoline is its condensation with various carbonyl compounds. The terminal amino group of the hydrazine moiety readily reacts with the electrophilic carbon of aldehydes and ketones in what is known as an addition-elimination (or condensation) reaction.

The reaction mechanism involves the nucleophilic attack of the hydrazine's terminal -NH₂ group on the carbonyl carbon. This addition forms an unstable carbinolamine intermediate, which then spontaneously dehydrates (loses a molecule of water) to form a stable product with a carbon-nitrogen double bond (C=N). The resulting compounds are known as hydrazones. These reactions are typically efficient and can be carried out under mild conditions, such as stirring the reactants in ethanol at room temperature or with gentle heating. A catalytic amount of acid, like glacial acetic acid, is sometimes added to facilitate the dehydration step. chemicalbook.com

This reaction is highly versatile, allowing for the introduction of a wide array of substituents onto the quinoline scaffold, depending on the structure of the aldehyde or ketone used.

Table 1: Examples of Carbonyl Compounds for Derivatization

| Carbonyl Compound Type | Reactant Example | Resulting Functional Group |

|---|---|---|

| Aliphatic Aldehyde | Acetaldehyde | Hydrazone |

| Aromatic Aldehyde | Benzaldehyde | Hydrazone |

| Aliphatic Ketone | Acetone | Hydrazone |

| Aromatic Ketone | Acetophenone | Hydrazone |

The hydrazones synthesized from 2-Hydrazinyl-4,7-dimethylquinoline are of significant interest as ligands in coordination chemistry. africaresearchconnects.com These molecules typically act as chelating agents, binding to metal ions through multiple donor atoms.

The resulting quinoline hydrazone structure possesses at least two potential coordination sites: the nitrogen atom of the quinoline ring and the imine nitrogen atom (C=N ) of the hydrazone linker. This arrangement allows them to act as bidentate ligands, forming stable five- or six-membered chelate rings with a central metal ion. Depending on the substituent introduced from the carbonyl compound, additional donor atoms (such as a hydroxyl or methoxy (B1213986) group on an aromatic ring) may be available, enabling the ligand to be tridentate or polydentate. This chelating ability makes quinoline hydrazones valuable in the construction of novel metal complexes with potential applications in catalysis, materials science, and as chemosensors. researchgate.net

To improve the efficiency of derivatization reactions, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique. benthamdirect.com The application of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance the purity of the resulting compounds compared to conventional heating methods. africaresearchconnects.comnih.gov

In the context of synthesizing quinoline hydrazone derivatives, microwave energy can be used to accelerate the condensation reaction between 2-Hydrazinyl-4,7-dimethylquinoline and carbonyl compounds. africaresearchconnects.comresearchgate.net The mechanism involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This often allows reactions to be completed in minutes rather than hours. nih.gov This high-speed, efficient approach is particularly valuable for creating libraries of derivatives for screening purposes, such as in drug discovery, and aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of solvent-free conditions. nih.govnih.gov

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| 2-Hydrazinyl-4,7-dimethylquinoline |

| 2-chloro-4,7-dimethylquinoline |

| p-toluidine |

| Ethyl acetoacetate |

| 4,7-dimethylquinolin-2(1H)-one |

| Phosphorus oxychloride |

| Hydrazine hydrate |

| Dichloromethane |

| Hexane |

| Ethanol |

| Acetaldehyde |

| Benzaldehyde |

| Acetone |

| Acetophenone |

| Glyoxal |

Alternative Chemical Transformations and Reaction Pathways

The strategic positioning of the hydrazino group at the 2-position and methyl groups at the 4- and 7-positions of the quinoline ring dictates the compound's reactivity towards various chemical transformations. These reactions are pivotal for the synthesis of more complex derivatives.

Oxidative and Reductive Manipulations of the Hydrazino Group

The hydrazino group is susceptible to both oxidation and reduction, offering pathways to diverse functional groups.

Oxidative Transformations: The oxidation of hydrazinylquinolines can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can convert the hydrazino group into a diazenyl group, which can then participate in cycloaddition reactions or be replaced by other functionalities. For instance, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones has been shown to result in dimerization and the formation of complex pyridazino[4,3-c:5,6-c′]diquinoline structures orientjchem.org. While not the exact substrate, this suggests that under certain conditions, 2-Hydrazinyl-4,7-dimethylquinoline could undergo similar oxidative coupling reactions.

Another potential oxidative pathway involves the electrochemical oxidation of the corresponding quinoline N-oxide with sulfonyl hydrazides, which has been utilized to synthesize 2-sulfonylquinolines tandfonline.com. This method highlights a modern approach to forming C-S bonds at the 2-position of the quinoline ring, starting from a related nitrogen-containing precursor.

Reductive Transformations: The reduction of the hydrazino group typically involves the cleavage of the N-N bond to yield an amino group. This transformation is significant as it converts the hydrazinoquinoline into the corresponding aminoquinoline, a valuable building block in medicinal chemistry. A variety of reducing agents can be employed for this purpose. While specific studies on 2-Hydrazinyl-4,7-dimethylquinoline are not prevalent, the general reduction of hydrazines to amines is a well-established transformation.

The following table illustrates potential oxidative and reductive transformations of the hydrazino group based on the reactivity of analogous compounds.

| Transformation | Reagents and Conditions | Potential Product | Reference for Analogy |

|---|---|---|---|

| Oxidative Dimerization | Autoxidation, heat in pyridine (B92270) | Azo-bridged or fused polycyclic structures | orientjchem.org |

| Oxidative Sulfonylation (from N-oxide) | Electrochemical, Sulfonyl hydrazide, K2CO3, CH3CN/H2O | 2-Sulfonyl-4,7-dimethylquinoline | tandfonline.com |

| Reduction to Amine | e.g., Catalytic hydrogenation (H2/Pd), SnCl2/HCl | 2-Amino-4,7-dimethylquinoline | General textbook knowledge |

Nucleophilic and Electrophilic Substitution Reactions on the Quinoline Ring

The electronic properties of the quinoline ring, influenced by the nitrogen heteroatom and the methyl substituents, govern its susceptibility to nucleophilic and electrophilic attack.

Nucleophilic Substitution: The pyridine ring of quinoline is electron-deficient and therefore susceptible to nucleophilic attack, particularly at positions 2 and 4. orientjchem.orgresearchgate.net In the case of 2-Hydrazinyl-4,7-dimethylquinoline, the 2-position is already substituted. However, if a suitable leaving group were present at the 4-position, nucleophilic substitution would be a viable transformation. For instance, studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated that the chloro group at position 4 can be displaced by various nucleophiles, including hydrazine itself researchgate.net. Halogenated quinolines at positions 2 and 4 readily undergo nucleophilic substitution.

The table below summarizes the expected outcomes of substitution reactions on the 4,7-dimethylquinoline (B3351950) core.

| Reaction Type | Position on Quinoline Ring | Typical Reagents | Expected Product Type | Reference for Principle |

|---|---|---|---|---|

| Nucleophilic Substitution (with leaving group at C4) | 4 | Amines, alkoxides, thiols | 4-Substituted-2-hydrazinyl-7-methylquinoline | researchgate.net |

| Electrophilic Substitution (e.g., Nitration) | 5, 6, or 8 | HNO3/H2SO4 | Nitro-2-hydrazinyl-4,7-dimethylquinoline | quimicaorganica.orgnih.gov |

| Electrophilic Substitution (e.g., Halogenation) | 5, 6, or 8 | Br2, Cl2 with Lewis acid | Halo-2-hydrazinyl-4,7-dimethylquinoline | quimicaorganica.org |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons. While specific spectral data for 2-Hydrazinyl-4,7-dimethylquinoline is not publicly available, the expected ¹H NMR spectrum would show distinct signals corresponding to the protons of the quinoline (B57606) ring system, the methyl groups, and the hydrazinyl group. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns providing information about their substitution pattern on the quinoline core. The methyl protons would exhibit sharp singlet peaks in the upfield region, likely around 2.4-2.7 ppm. The protons of the hydrazinyl group (-NH-NH₂) would appear as broad signals, and their chemical shifts would be sensitive to solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 2-Hydrazinyl-4,7-dimethylquinoline would give rise to a distinct signal in the ¹³C NMR spectrum. The aromatic carbons of the quinoline ring would resonate in the range of approximately 110-160 ppm. The carbon atom attached to the hydrazinyl group (C2) would likely be found in the more downfield portion of this range due to the electronegativity of the nitrogen atoms. The carbons of the two methyl groups would appear at the most upfield region of the spectrum, typically between 15 and 25 ppm.

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

HSQC: An HSQC experiment correlates the signals of protons directly attached to carbon atoms. This would allow for the direct assignment of each protonated carbon in the quinoline ring and the methyl groups by linking the ¹H and ¹³C signals.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Infrared (IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups. In the IR spectrum of 2-Hydrazinyl-4,7-dimethylquinoline, characteristic absorption bands would confirm its structure. The N-H stretching vibrations of the hydrazinyl group are expected to appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would produce a series of bands in the 1500-1650 cm⁻¹ region. Bending vibrations for the N-H group would also be present in the 1590-1650 cm⁻¹ range.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Hydrazine) | 3200-3400 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | <3000 |

| C=C and C=N Stretch | 1500-1650 |

| N-H Bend | 1590-1650 |

Electronic Absorption Spectroscopy for Electronic Structure

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-Hydrazinyl-4,7-dimethylquinoline would be characterized by absorption bands corresponding to π-π* transitions within the aromatic quinoline system. The presence of the hydrazinyl and methyl groups as substituents on the quinoline ring would influence the position and intensity of these absorption maxima. The spectrum would likely show multiple bands in the UV region, reflecting the complex conjugated system of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a critical tool for probing the electronic transitions within a molecule. For aromatic and heterocyclic compounds like 2-Hydrazinyl-4,7-dimethylquinoline, the absorption of UV-visible light promotes electrons from lower energy orbitals to higher energy orbitals. The resulting spectrum provides a fingerprint of the molecule's conjugated system.

In quinoline derivatives, the UV-Vis absorption spectra typically exhibit two main bands. researchgate.net The shorter wavelength band, usually found in the 240–300 nm region, is attributed to π → π* transitions within the aromatic quinoline ring system. researchgate.net A second, longer wavelength band, often observed between 310–425 nm, is generally assigned to n → π* transitions. researchgate.net This transition involves the promotion of a non-bonding electron (from the nitrogen atoms of the quinoline ring and the hydrazinyl group) to an anti-bonding π* orbital. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent environment and the nature of substituents on the quinoline core. For hydrazide-hydrazones of quinoline, absorption bands have been reported in the range of 203 nm to 428 nm. up.ac.za

Table 1: Typical UV-Vis Absorption Bands for Quinoline Derivatives

| Transition Type | Typical Wavelength Range (nm) | Associated Molecular Orbitals |

|---|---|---|

| π → π* | 240–300 | Involves the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic system. |

Note: The specific λmax values for 2-Hydrazinyl-4,7-dimethylquinoline are dependent on experimental conditions, particularly the solvent used.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. The molecular formula for 2-Hydrazinyl-4,7-dimethylquinoline is C₁₁H₁₃N₃, corresponding to a monoisotopic mass of 187.1109 g/mol . In an electron ionization (EI) mass spectrum, this would be observed as the molecular ion peak (M⁺).

The fragmentation of quinolinyl hydrazines in the mass spectrometer would likely proceed through several characteristic pathways. Initial fragmentation could involve the loss of the hydrazinyl group or parts of it. Subsequent fragmentation would involve the cleavage of the quinoline ring system itself. Studying the mass-to-charge ratio (m/z) of these fragments allows for the piecing together of the molecule's structure. For instance, in studies of related hydrazone derivatives, the molecular ion peak is a prominent feature, confirming the molecular weight. osti.gov

Table 2: Predicted Mass Spectrometry Data for 2-Hydrazinyl-4,7-dimethylquinoline

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N₃ | The elemental composition of the compound. |

| Molecular Weight | 187.24 g/mol | The calculated molecular mass of the compound. |

| Monoisotopic Mass | 187.1109 | The mass of the molecule with the most abundant isotopes. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine precise bond lengths, bond angles, and intermolecular interactions.

For a compound like 2-Hydrazinyl-4,7-dimethylquinoline, a crystal structure would confirm the planarity of the quinoline ring system. It would also reveal the conformation of the hydrazinyl substituent relative to the ring. In related quinoline derivatives, the quinoline ring system is found to be essentially planar. researchgate.net Studies on similar structures, such as 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, have shown that the quinoline double-ring exhibits only a slight distortion from planarity. unimi.it The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the N-H groups of the hydrazine (B178648) moiety and the nitrogen atom of the quinoline ring.

Table 3: Hypothetical Crystallographic Data Parameters for 2-Hydrazinyl-4,7-dimethylquinoline

| Parameter | Description |

|---|---|

| Crystal System | The geometric category of the crystal (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. |

| Z | The number of molecules per unit cell. |

Note: This data can only be obtained through experimental single-crystal X-ray diffraction analysis.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. The results are then compared to the theoretically calculated percentages based on the compound's molecular formula, C₁₁H₁₃N₃. This comparison serves as a crucial check of the sample's purity and stoichiometric integrity.

For a new compound to be accepted for publication in scientific literature, the experimentally determined elemental composition is typically required to be within ±0.4% of the calculated values. nih.govresearchgate.net This standard provides strong evidence that the synthesized compound is indeed the one intended and is free from significant impurities. nih.gov

Table 4: Elemental Analysis Data for 2-Hydrazinyl-4,7-dimethylquinoline

| Element | Theoretical Percentage (%) | Found Percentage (%) |

|---|---|---|

| Carbon (C) | 70.56 | Experimentally Determined |

| Hydrogen (H) | 7.00 | Experimentally Determined |

Coordination Chemistry and Ligational Behavior

Complexation with Transition Metal Ions

There are no scientific reports detailing the synthesis of mononuclear, binuclear, or dimeric complexes involving 2-Hydrazinyl-4,7-dimethylquinoline as a ligand. The interaction of this compound with transition metal ions such as copper, nickel, cobalt, or zinc has not been described.

Investigation of Ligand Coordination Modes

Due to the absence of synthesized complexes, there has been no investigation into the coordination modes of 2-Hydrazinyl-4,7-dimethylquinoline. It is plausible that it could act as a bidentate N,N-donor through the quinoline (B57606) nitrogen and the hydrazinyl nitrogen, or potentially as a tridentate ligand if the hydrazinyl group participates further, but this remains speculative without experimental evidence.

Geometric Structures of Metal Complexes

No crystal structures or spectroscopic data are available to determine the geometric structures (e.g., square planar, octahedral, square pyramidal) of any metal complexes of 2-Hydrazinyl-4,7-dimethylquinoline.

Molar Conductivity Studies of Complexes

There are no published studies on the molar conductivity of complexes formed with this ligand, which would typically provide insight into their electrolytic nature.

Magnetic Susceptibility Measurements

Magnetic susceptibility data, which are used to determine the magnetic properties and the number of unpaired electrons in metal complexes, have not been reported for any complexes of 2-Hydrazinyl-4,7-dimethylquinoline.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes

Similarly, no Electron Spin Resonance (ESR) spectroscopic studies have been conducted on any potential paramagnetic complexes of this ligand. Such studies would be essential for characterizing the electronic environment of the metal center.

Research on 2-Hydrazinyl-4,7-dimethylquinoline Remains Limited

Despite a thorough search of available scientific literature, specific studies detailing the coordination chemistry of 2-Hydrazinyl-4,7-dimethylquinoline with lanthanide and actinide metal ions, including pH-metric, potentiometric, and thermodynamic data, could not be located. While research exists on the complexation behavior of structurally similar quinoline and hydrazone derivatives, information focusing solely on 2-Hydrazinyl-4,7-dimethylquinoline is not presently available in the public domain.

The investigation into the ligational behavior of quinoline-based compounds is an active area of chemical research. Studies on analogous molecules, such as hydrazones derived from 2-hydrazino-4,6-dimethylquinoline, have demonstrated the potential of the quinoline moiety to form stable complexes with various metal ions. researchgate.net These studies often employ pH-metric and potentiometric titrations to determine the stability constants and thermodynamic parameters of the resulting metal complexes. researchgate.netnih.gov

General methodologies for assessing the coordination of ligands with metal ions are well-established. Potentiometric studies, for instance, are instrumental in calculating the dissociation constants of ligands and the stability constants of their metal complexes. researchgate.net Such experiments are typically conducted in various solvent-water mixtures and at different temperatures to elucidate the thermodynamic driving forces of complex formation. researchgate.netresearchgate.net The data obtained from these studies, including stability constants (log K) and thermodynamic parameters (ΔG, ΔH, and ΔS), provide valuable insights into the nature and strength of the metal-ligand interactions. nih.govresearchgate.net

However, the absence of specific research on 2-Hydrazinyl-4,7-dimethylquinoline means that no concrete data on its complexation with lanthanides and actinides, nor any related stability constants or thermodynamic parameters, can be provided at this time. The scientific community has explored other complexing agents for lanthanide and actinide ions, including hydroxypyridinone-based chelators and various N-heterocyclic ligands, but dedicated studies on 2-Hydrazinyl-4,7-dimethylquinoline are yet to be published. nih.govnih.gov

Further experimental research is required to characterize the coordination chemistry of 2-Hydrazinyl-4,7-dimethylquinoline and to determine its potential as a ligand for f-block elements.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of computational efficiency and accuracy, making it suitable for studying medium-sized organic molecules. irjweb.com These calculations can predict a wide range of properties, including molecular geometries, thermodynamic data, and charge distributions. irjweb.com

Geometry Optimization and Molecular Structure Prediction

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of a molecule like 2-Hydrazinyl-4,7-dimethylquinoline can be predicted. nih.govirjweb.com This process computationally simulates the molecule's structure in its ground state, providing a detailed picture of its geometry. nih.gov

The optimized structure reveals key structural characteristics. For instance, in the related compound 2-hydrazinylquinoline, the 12 non-hydrogen atoms are nearly planar. researchgate.net The hydrazinyl group's orientation relative to the quinoline (B57606) ring is a critical parameter determined during optimization. researchgate.net The predicted geometric parameters from a DFT calculation are typically in good agreement with experimental data obtained from techniques like X-ray crystallography. bhu.ac.in

Table 1: Representative Predicted Geometrical Parameters for a Quinoline Derivative Core Structure Note: This table is illustrative of typical data obtained from DFT geometry optimization for a substituted quinoline. Specific values for 2-Hydrazinyl-4,7-dimethylquinoline would require a dedicated computational study.

| Parameter | Bond/Atoms | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C1-N2 | 1.375 |

| Bond Length | C3-N2 | 1.390 |

| Bond Angle | C1-N2-C3 | 118.5 |

| Dihedral Angle | C10-N11-C14-N13 | ~0 or ~180 |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.govyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. irjweb.comscirp.org A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive and prone to charge transfer interactions. scirp.org For the parent compound quinoline, DFT calculations have determined a HOMO-LUMO gap of approximately 4.83 eV, indicating significant charge transfer interaction potential within the molecule, which is often linked to its bioactivity. scirp.org

Table 2: Representative FMO Energies and Energy Gap for Quinoline Source: Data based on DFT studies of the parent quinoline molecule. scirp.org

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.646 |

| LUMO Energy | -1.816 |

| HOMO-LUMO Gap (ΔE) | 4.830 |

Electrostatic Potential and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. bhu.ac.inresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface. nih.gov Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and are favorable for nucleophilic attack. nih.gov For a molecule like 2-Hydrazinyl-4,7-dimethylquinoline, the nitrogen atoms of the quinoline ring and the hydrazinyl group would be expected to show negative potential, indicating their role as hydrogen-bond acceptors. researchgate.netmdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. irjweb.comajchem-a.com These descriptors, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide a quantitative measure of a molecule's resistance to charge transfer and its ability to accept electrons. irjweb.comscirp.org A high chemical hardness value, for instance, corresponds to a large HOMO-LUMO gap and indicates high stability. irjweb.com

Table 3: Global Reactivity Descriptors and Their Significance Note: This table provides definitions and significance. Values would be derived from the HOMO and LUMO energies of the specific compound.

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to deformation or change in electron distribution. scirp.org |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. irjweb.com |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ ≈ -χ) | Measures the ability of a molecule to accept electrons. irjweb.com |

Molecular Modeling and Simulation

While DFT calculations provide insight into the static properties of a molecule, molecular modeling and simulation techniques, such as Molecular Dynamics (MD), are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent or a biological receptor).

For a compound like 2-Hydrazinyl-4,7-dimethylquinoline, MD simulations could be employed to understand its conformational flexibility and the stability of its interactions with a target protein. researchgate.net Such simulations can reveal how the ligand adapts its shape within a binding site and can be used to calculate binding free energies, offering a more dynamic and often more accurate picture of the binding event than static docking alone. researchgate.net

Molecular Docking Studies for Molecular Recognition and Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. nih.gov

Quinoline derivatives have been extensively studied as potential inhibitors for various enzymes and receptors. nih.govsemanticscholar.org In a typical docking study, 2-Hydrazinyl-4,7-dimethylquinoline would be docked into the active site of a target protein. The simulation would predict its binding pose and calculate a docking score, which is an estimate of the binding affinity (often expressed in kcal/mol). nih.gov The analysis also identifies key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. nih.govresearchgate.net For example, studies on similar quinoline-based compounds have shown interactions with key residues like LYS 101 and TYR 188 in the active sites of their respective targets. nih.gov

Table 4: Representative Molecular Docking Results for Quinoline Derivatives Against Protein Targets Note: This table is a composite illustration based on typical findings for various quinoline derivatives and is not specific to 2-Hydrazinyl-4,7-dimethylquinoline.

| Compound Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Quinoline-Pyrazoline | HIV Reverse Transcriptase | -10.67 | LYS 101, TRP 229 |

| Quinoline-Dihydrazone | CDK2 | -8.50 | GLU 81, LEU 83 |

| Thiopyrano-Quinoline | CB1a | -6.10 | LYS-7, VAL-14, TRP-12 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking, Hirshfeld Surface Analysis)

Understanding the intermolecular interactions that govern how molecules pack in a solid state is crucial for materials science and crystal engineering. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. mdpi.com

This analysis generates a 2D "fingerprint plot," which provides a summary of all intermolecular contacts. nih.gov Each type of interaction (e.g., H···H, C···H, N···H, O···H) contributes a certain percentage to the total Hirshfeld surface, allowing for a quantitative assessment of the crystal packing forces. mdpi.com For heterocyclic compounds, H···H contacts often make the most significant contribution, followed by contacts involving heteroatoms, which are indicative of hydrogen bonding. nih.govmdpi.com Pi-pi stacking interactions, crucial for the stability of aromatic systems, can also be visualized by identifying characteristic adjacent red and blue triangles on the shape-index map of the Hirshfeld surface. nih.gov

Table 5: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: This table shows typical data for nitrogen-containing heterocyclic compounds and is for illustrative purposes.

| Interaction Type | Typical Contribution (%) | Significance |

|---|---|---|

| H···H | 30 - 50% | Represents van der Waals forces and general packing. nih.govmdpi.com |

| C···H / H···C | 15 - 25% | Indicates C-H···π or other weak C-H interactions. nih.gov |

| N···H / H···N | 10 - 20% | Strong indicator of N-H···N hydrogen bonding. nih.gov |

| O···H / H···O | 15 - 28% | Strong indicator of O-H···O or N-H···O hydrogen bonding. nih.gov |

| C···C | < 5% | Suggests potential π-π stacking interactions. nih.gov |

Spectroscopic Property Prediction and Correlation with Experimental Data

A comprehensive review of scientific literature reveals a notable absence of specific studies focused on the computational and theoretical investigation of the spectroscopic properties of 2-Hydrazinyl-4,7-dimethylquinoline. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and correlating spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra with experimental findings, no dedicated research applying these methods to 2-Hydrazinyl-4,7-dimethylquinoline could be identified.

General methodologies for such investigations are well-established. Typically, the process involves optimizing the molecular geometry of the compound using a selected level of theory, such as the B3LYP functional with an appropriate basis set. Following optimization, vibrational frequency calculations are performed to predict the IR spectrum, and Time-Dependent DFT (TD-DFT) is employed to simulate the UV-Vis electronic transitions. NMR chemical shifts are commonly calculated using the Gauge-Including Atomic Orbital (GIAO) method.

These theoretical predictions are then benchmarked against experimentally obtained spectra. The correlation between the calculated and observed data provides valuable insights into the molecular structure, electronic properties, and vibrational modes of the compound. For instance, a study on quinoline-2-carbaldehyde benzoyl hydrazone utilized HF/6-31G(d) and B3LYP/6-31G(d) levels of theory to analyze its vibrational wavenumbers and correlate them with the experimental IR spectrum. Similarly, comparative experimental and theoretical studies on triazine-based hydrazone derivatives have demonstrated excellent correlations between DFT-calculated geometric parameters and vibrational spectra with experimental results.

However, despite the prevalence of these computational techniques for the analysis of related heterocyclic and hydrazone-containing compounds, specific research detailing these theoretical predictions and their correlation with experimental data for 2-Hydrazinyl-4,7-dimethylquinoline is not available in the reviewed scientific literature. Consequently, the presentation of detailed research findings and data tables for this particular compound is not possible at this time.

Synthetic Utility and Applications in Advanced Materials Science

Role as Precursors for Complex Heterocyclic Systems

The nucleophilic nature of the hydrazine (B178648) moiety is central to its role as a precursor for a variety of fused heterocyclic systems. vulcanchem.com This reactivity allows for the construction of intricate molecular scaffolds with potential applications in medicinal chemistry and materials science.

The hydrazine group in 2-Hydrazinyl-4,7-dimethylquinoline serves as a key functional group for the synthesis of larger, fused-ring systems. The two nitrogen atoms of the hydrazine can react with appropriate bifunctional electrophiles to form new heterocyclic rings. For instance, reaction with 1,4-dicarbonyl compounds can lead to the formation of a pyridazine (B1198779) ring, resulting in a pyridazinoquinoline structure. This type of cyclocondensation reaction is a fundamental strategy for building complex polycyclic aromatic systems.

While specific examples detailing the synthesis of pyridazinoquinolines directly from 2-Hydrazinyl-4,7-dimethylquinoline are not extensively documented in the provided research, the principle is well-established in the chemistry of hydrazine derivatives. The synthesis of pyrazoline derivatives through the cyclocondensation of chalcones with hydrazine hydrate (B1144303) is a related example of this synthetic approach. nih.gov General strategies for creating fused seven-membered ring systems have also been explored, highlighting the broad potential of such synthetic methods. chemrxiv.org The reactivity of the hydrazine group makes it a versatile handle for constructing a wide array of fused heterocycles, depending on the reaction partner employed.

Table 1: Examples of Fused Ring Systems from Hydrazine Derivatives

| Precursor Class | Reagent | Fused System | Reference |

|---|---|---|---|

| Hydrazine Hydrate | Chalcones | Pyrazolines | nih.gov |

| Hydrazine Hydrate | Dicarbonyl Compounds | Pyridazines | General Knowledge |

| Various | Alkynes (via base-induced ring expansion) | Fused Seven-Membered Rings | chemrxiv.org |

The 2-Hydrazinyl-4,7-dimethylquinoline structure is a valuable scaffold for developing novel molecules in chemical research, particularly in the search for new therapeutic agents. By modifying the hydrazine group, chemists can generate libraries of new compounds with diverse biological activities. For example, novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been synthesized and evaluated for their potential as anticancer agents. nih.govresearchgate.net This demonstrates how the quinoline (B57606) hydrazide core can be elaborated into more complex structures with specific biological targets. nih.govresearchgate.net

The broader family of hydrazine derivatives is recognized for its potential in generating molecules with a wide range of biological activities, including anticancer and antimicrobial properties. researchgate.net Thiazole-based scaffolds, which are also heterocyclic structures, have been a focus of medicinal chemistry research. researchgate.net The use of 2-(2-hydrazinyl)thiazole derivatives to create new potential chemotherapeutic agents further illustrates the utility of the hydrazinyl group in developing novel chemical scaffolds for research. researchgate.net

Table 2: Novel Scaffolds from Hydrazine/Hydrazide Derivatives and Their Applications

| Scaffold Class | Application Area | Key Findings | Reference |

|---|---|---|---|

| 2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrids | Anticancer (Breast Carcinoma) | Certain derivatives showed more potent antiproliferative action than the reference drug Doxorubicin. nih.govresearchgate.net | nih.govresearchgate.net |

| N-acetyl and N-formyl-pyrazoline derivatives | Antitumor, Antimalarial | Showed remarkable antitumor activity against cancer cell lines. nih.gov | nih.gov |

| 2-(2-hydrazinyl)thiazole derivatives | Antifungal, Antiproliferative | One compound was identified as a potent antifungal agent. researchgate.net | researchgate.net |

Potential in Ligand Design for Catalysis

The structure of 2-Hydrazinyl-4,7-dimethylquinoline is well-suited for applications in coordination chemistry and catalysis. The hydrazine group, with its lone pairs of electrons on the nitrogen atoms, along with the nitrogen atom of the quinoline ring, can act as a multidentate ligand. These sites can coordinate with metal ions to form stable metal complexes. vulcanchem.com The enhanced nucleophilic reactivity afforded by the hydrazine group makes it an effective component in ligand design. vulcanchem.com

These metal complexes have the potential to be used as catalysts in a variety of organic transformations. The specific geometry and electronic properties of the metal complex, which are determined by the metal ion and the ligand structure, would dictate its catalytic activity and selectivity. The development of such quinoline-based ligands is an active area of research for creating novel and efficient catalysts.

Analytical Chemistry Applications

While specific applications of 2-Hydrazinyl-4,7-dimethylquinoline in analytical chemistry are not prominently reported, the inherent reactivity of the hydrazine functional group suggests potential uses in this field. Hydrazine and its derivatives are known to react with aldehydes and ketones to form stable hydrazones. This reaction can be exploited for the derivatization of carbonyl-containing analytes to enhance their detection in techniques like chromatography or mass spectrometry.

Furthermore, the formation of hydrazones often results in a colored or fluorescent product, a property that can be utilized for the development of colorimetric or fluorometric sensors for the detection of specific analytes. The quinoline moiety itself can contribute to the photophysical properties of the resulting derivative. Therefore, 2-Hydrazinyl-4,7-dimethylquinoline could potentially serve as a reagent for the sensitive detection and quantification of important carbonyl compounds in various samples, although specific methodologies would need to be developed and validated.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydrazinyl-4,7-dimethylquinoline, and what methodological considerations are critical for success?

- Synthesis via Hydrazine Substitution : Reacting 4,7-dichloroquinoline with hydrazine hydrate under reflux in ethanol yields 2-hydrazinyl derivatives. Key parameters include temperature control (70–80°C), stoichiometric excess of hydrazine, and reaction time optimization (12–24 hours) to maximize substitution efficiency .

- Conrad-Limpach Cyclization : Starting from substituted anilines and β-keto esters, this method requires precise pH adjustment during cyclization to favor quinoline ring formation. Impurities from incomplete cyclization can complicate purification, necessitating column chromatography .

- Characterization : Confirm product identity using 1H/13C NMR (e.g., hydrazinyl protons at δ 3.5–4.5 ppm), IR (N–H stretches at ~3300 cm⁻¹), and mass spectrometry (molecular ion peak at m/z 187.24) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-Hydrazinyl-4,7-dimethylquinoline?

- Nuclear Magnetic Resonance (NMR) : Use DMSO-d₆ as a solvent to resolve hydrazinyl protons and quinoline aromatic signals. Coupling patterns in 1H NMR help confirm substituent positions (e.g., methyl groups at C4 and C7) .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation from methanol/HCl mixtures. Analyze hydrogen-bonding networks (e.g., N–H···Cl interactions) and π-π stacking in the crystal lattice to infer supramolecular behavior .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation pathways to distinguish between hydrazinyl derivatives and potential byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data or unexpected reaction outcomes during synthesis?

- Contradiction Analysis : If NMR signals deviate from expected patterns (e.g., unexpected splitting), use 2D NMR (COSY, HSQC) to assign connectivity and rule out tautomerism or rotameric forms. For low reaction yields, analyze intermediates via HPLC-MS to identify competing pathways (e.g., over-oxidation or dimerization) .

- Computational Validation : Perform DFT calculations (e.g., Gaussian) to model electronic structures and predict NMR chemical shifts, aiding in spectral interpretation .

Q. What experimental strategies optimize the regioselectivity of hydrazine substitution in 4,7-disubstituted quinolines?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydrazine, favoring substitution at the C2 position over competing sites.

- Catalytic Additives : Introduce KI or phase-transfer catalysts to accelerate halogen displacement. Monitor reaction progress via TLC to minimize over-reaction .

- Temperature Gradients : Lower temperatures (50–60°C) reduce side reactions (e.g., ring-opening), while higher temperatures (80–90°C) improve kinetics for stubborn substrates .

Q. How can structural modifications at the hydrazinyl group influence biological activity, and how are these changes methodologically validated?

- Derivatization Approaches : Acylate the hydrazine group with activated esters (e.g., acetyl chloride) to study steric/electronic effects on bioactivity. Assess antimicrobial potency via in vitro assays (e.g., MIC against S. aureus) .

- Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to predict binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase). Correlate computational results with experimental IC₅₀ values .

Q. What crystallographic insights reveal supramolecular interactions critical for material science applications?

- Hydrogen-Bonding Networks : Analyze X-ray data to map O–H···N and N–H···Cl interactions, which stabilize crystal packing. These interactions inform design of coordination polymers or metal-organic frameworks (MOFs) .

- π-π Stacking Metrics : Calculate centroid distances (3.5–4.0 Å) between quinoline rings to assess electronic communication for optoelectronic materials .

Methodological Best Practices

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) to separate hydrazinyl derivatives from unreacted starting materials.

- Safety : Handle hydrazine derivatives in a fume hood due to potential toxicity; store under inert atmosphere to prevent oxidation .

- Data Reproducibility : Report reaction conditions (solvent, temperature, molar ratios) in detail to enable cross-validation. Deposit crystallographic data in public repositories (e.g., CCDC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.